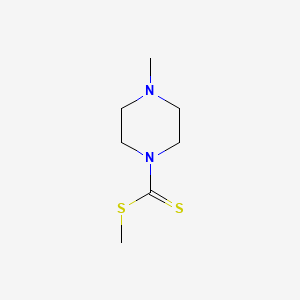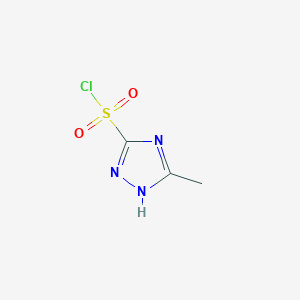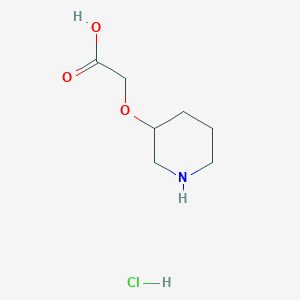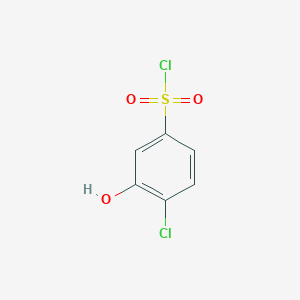
2,3-Dichloro-6-fluorophenylboronic acid
Übersicht
Beschreibung
“2,3-Dichloro-6-fluorophenylboronic acid” is a chemical compound with the molecular formula C6H4BCl2FO2 . It has a molecular weight of 208.81 g/mol .
Molecular Structure Analysis
The InChI code for “2,3-Dichloro-6-fluorophenylboronic acid” is 1S/C6H4BCl2FO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H . This indicates the presence of boron (B), chlorine (Cl), fluorine (F), and oxygen (O) atoms in the compound.Physical And Chemical Properties Analysis
“2,3-Dichloro-6-fluorophenylboronic acid” is a solid at room temperature . The compound has a molecular weight of 208.81 g/mol .Wissenschaftliche Forschungsanwendungen
Halodeboronation Studies
- Halodeboronation of Aryl Boronic Acids : A study by Szumigala et al. (2004) demonstrated the synthesis of 2-bromo-3-fluorobenzonitrile through the bromodeboronation of 2-cyano-6-fluorophenylboronic acid, highlighting the utility of aryl boronic acids in halodeboronation reactions (Szumigala et al., 2004).
Spectroscopic Analysis
- Vibrational Spectra Analysis : The vibrational spectra of 2-fluorophenylboronic acid were studied by Erdoğdu et al. (2009), providing insights into the molecular structure and spectroscopic properties of similar boronic acids (Erdoğdu et al., 2009).
Adsorption Mechanisms
- Adsorption Mechanism of Phenylboronic Acids : Piergies et al. (2013) investigated the influence of substituents on the adsorption of phenylboronic acids, which included fluorophenylboronic acid derivatives. This research aids in understanding the surface interactions of boronic acids (Piergies et al., 2013).
Electrochemical Sensing
- Electrochemical Detection of Saccharides : Li et al. (2013) explored the use of 2-fluorophenylboronic acid in an electrochemical system for detecting saccharides, demonstrating its potential in analytical applications (Li et al., 2013).
Synthesis of Biologically Active Molecules
- Synthesis of Antibacterial Agents : Holla et al. (2003) utilized fluorophenyl groups, including 2,4-dichloro-5-fluorophenyl, in the synthesis of new biologically active molecules with potential antibacterial properties (Holla et al., 2003).
Education and Experimentation
- Undergraduate Laboratory Experimentation : Lee et al. (2020) discussed the use of 4-fluorophenylboronic acid in a laboratory experiment, teaching students about high-throughput experimentation techniques (Lee et al., 2020).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 2,3-Dichloro-6-fluorophenylboronic acid is the palladium (II) complexes . This compound is used as an organoboron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction .
Mode of Action
The 2,3-Dichloro-6-fluorophenylboronic acid interacts with its targets through a process known as transmetalation . In this process, the organoboron compound is transferred from boron to palladium . This reaction is part of the SM cross-coupling process, which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
The main biochemical pathway affected by 2,3-Dichloro-6-fluorophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that can interact with biological systems.
Result of Action
The result of the action of 2,3-Dichloro-6-fluorophenylboronic acid is the formation of a new carbon–carbon bond . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which is a key step in the synthesis of many complex organic compounds .
Action Environment
The action of 2,3-Dichloro-6-fluorophenylboronic acid is influenced by the reaction conditions. The success of the Suzuki–Miyaura cross-coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is generally environmentally benign
Eigenschaften
IUPAC Name |
(2,3-dichloro-6-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl2FO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQOMAFSEYMNIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201247801 | |
| Record name | Boronic acid, B-(2,3-dichloro-6-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1451393-17-1 | |
| Record name | Boronic acid, B-(2,3-dichloro-6-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(2,3-dichloro-6-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






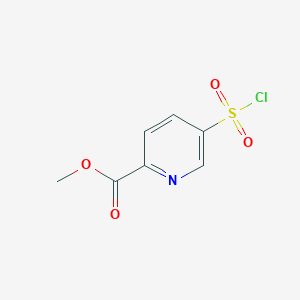

![4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene](/img/structure/B1426129.png)
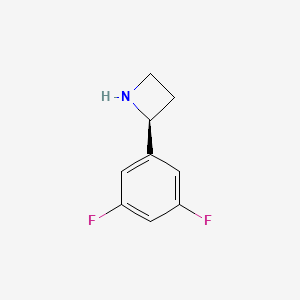

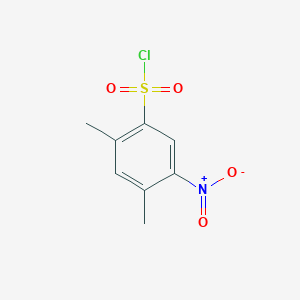
![4-Hydroxybenzo[b]thiophene-2-carbonitrile](/img/structure/B1426135.png)
